REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.C1([Li])C=CC=CC=1.C1CCCCC1.[C:21]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)(=[O:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>O1CCCC1.CCOCC>[C:29]1([C:21]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)([OH:28])[CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
252.5 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.315 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
494.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 15°-20° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath to below 20°
|
Type
|
TEMPERATURE
|
Details
|
cooled to -5°-0° in an acetone-ice bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the flask was added 1.0 L of deionized water and 2.0 L of tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warm gently on a steam bath
|
Type
|
DISSOLUTION
|
Details
|
to dissolve all the solids
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2.0 L of tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
stripped of solvent on a rotary evaporator at 45°
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated
|
Type
|
TEMPERATURE
|
Details
|
at reflux with 1.60 L of hexanes
|
Type
|
WAIT
|
Details
|
The suspension was stored at 4° overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were washed with a total of 1.0 L of boiling point 35°-60° petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried in a forced air oven at 75°
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=NC=C1)(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 699.6 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |